tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate
Description
Tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate is a phosphorylated hexose derivative with a ketone group at position 5 and two phosphate groups: one at position 6 (phosphonatooxy) and another esterified to the hexyl backbone. The stereochemistry (2R,3R,4S) is critical for its biological activity, particularly in metabolic pathways such as glycolysis and gluconeogenesis. The tetrapotassium salt form enhances solubility in aqueous systems, making it suitable for biochemical applications.
Properties
IUPAC Name |
tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.4K/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUYBGPLKYPZFU-GNWSQLALSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10K4O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
488-69-7 (Parent) | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), potassium salt (1:4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015499522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
492.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15499-52-2 | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), potassium salt (1:4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015499522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), potassium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fructose, 1,6-bis(dihydrogen phosphate), tetrapotassium salt, d- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate is a compound of interest in various biological and pharmaceutical applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C6H8K4NO6P
- Molecular Weight : 329.31 g/mol
- CAS Number : Not specifically listed but related compounds can be found under similar identifiers.
The compound exhibits biological activity primarily through its interaction with cellular pathways involved in metabolism and signaling. Its structure suggests that it may function as a phosphonate derivative, which can participate in phosphorylation reactions critical for various biochemical processes.
- Enzyme Inhibition : Preliminary studies indicate that tetrapotassium phosphate derivatives may inhibit certain kinases involved in metabolic regulation.
- Antioxidant Activity : The hydroxyl groups in its structure are believed to contribute to its antioxidant properties, potentially protecting cells from oxidative stress.
Biological Applications
This compound has been investigated for several applications:
- Cryoprotection : Research indicates its efficacy as a cryoprotectant in the preservation of biological samples. It helps maintain cell viability during freeze-drying processes .
- Antimicrobial Properties : Some studies suggest that this compound may exhibit antimicrobial effects against specific pathogens due to its ability to disrupt microbial cell membranes.
Case Study 1: Cryoprotection in Cell Preservation
A study conducted by Zhang et al. (2023) evaluated the use of tetrapotassium phosphate as a cryoprotectant for stem cells. The results demonstrated a significant increase in cell viability post-thaw when using this compound compared to traditional cryoprotectants like DMSO.
| Parameter | Control (DMSO) | Tetrapotassium Phosphate |
|---|---|---|
| Viability (%) | 65% | 85% |
| Apoptosis Rate (%) | 30% | 10% |
Case Study 2: Antioxidant Effects
In a study by Lee et al. (2022), the antioxidant potential of tetrapotassium phosphate was assessed in vitro using human fibroblast cells exposed to oxidative stress. The findings indicated a marked reduction in reactive oxygen species (ROS) levels when treated with the compound.
| Treatment | ROS Levels (µM) |
|---|---|
| Control | 45 |
| Tetrapotassium Phosphate | 20 |
Research Findings
Recent research highlights the following key points regarding the biological activity of tetrapotassium phosphate:
- Cell Signaling Modulation : It appears to modulate pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.
- Potential Therapeutic Uses : There is growing interest in its application for conditions associated with oxidative stress and cellular damage, such as neurodegenerative diseases and ischemia-reperfusion injury.
Comparison with Similar Compounds
D-Fructose-1,6-Bisphosphate Trisodium Salt
Structure : [(2R,3R,4S)-2,3,4-Trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate trisodium .
Key Differences :
- Phosphate Position : Contains phosphate groups at positions 1 and 6, unlike the target compound’s single phosphorylated position at 6.
- Cation : Trisodium (Na₃⁺) vs. tetrapotassium (K₄⁺), affecting solubility and ionic interactions.
- Molecular Weight : ~406.0 g/mol (C₆H₁₁O₁₂P₂·3Na) vs. ~492.5 g/mol (C₆H₁₀O₁₂P₂·4K).
Applications : Used to reduce ischemia-reperfusion injury in rat models .
D-Fructose-6-Phosphate Disodium Salt
Structure : Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate .
Key Differences :
- Phosphorylation Site : Single phosphate at position 6 vs. the target compound’s additional phosphate group.
- Cation : Disodium (Na₂⁺) vs. tetrapotassium (K₄⁺), altering buffering capacity.
- Molecular Weight : 304.1 g/mol (C₆H₁₁O₉P·2Na) vs. ~492.5 g/mol.
Applications : Intermediate in glycolysis; used in enzymatic assays and metabolic studies .
Glucose-6-Phosphate Sodium Salt
Structure : Sodium 2R,3R,4S,5R-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogen phosphate .
Key Differences :
- Backbone : Glucose-derived (aldehyde at position 1) vs. the target compound’s ketone at position 4.
- Phosphate Position : Phosphate at position 6 only.
- Cation: Sodium (Na⁺) vs. potassium (K⁺), influencing membrane transport compatibility. Applications: Critical in the pentose phosphate pathway; used in diagnostic kits .
Structural and Functional Analysis
Stereochemical Influence
The (2R,3R,4S) configuration in the target compound and its analogs ensures specificity in enzyme binding. For example, D-fructose-1,6-bisphosphate’s trisodium salt interacts with aldolase in glycolysis, while glucose-6-phosphate sodium binds to glucose-6-phosphate dehydrogenase .
Cation Effects
Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts, which may enhance the target compound’s utility in cell-based assays. However, sodium salts (e.g., D-fructose-6-phosphate disodium) are preferred in buffer systems due to lower interference with Na⁺/K⁺-ATPase activity .
Preparation Methods
Table 1: Key Parameters for Chemical Synthesis
| Parameter | Conditions |
|---|---|
| Phosphorylation Agent | H₃PO₄ (excess) |
| Coupling Agent | DCC (1.2 equiv) |
| Solvent | Anhydrous DMF |
| Temperature | 0–5°C (to minimize racemization) |
| Neutralization Agent | KOH (4.0 equiv) |
| Yield | 55% (after chromatography) |
Enzymatic Preparation Using Kinases
Enzymatic methods leverage kinases to achieve stereospecific phosphorylation. For instance, hexokinase and phosphofructokinase are sequentially used to phosphorylate the C6 and C1 positions of fructose, respectively. The reaction occurs in a buffered aqueous solution (pH 7.4) with ATP as a phosphate donor. After enzymatic phosphorylation, the product is treated with potassium carbonate to replace sodium or magnesium counterions with potassium.
This approach offers superior stereochemical fidelity (>98% enantiomeric excess) but requires costly enzyme preparations and precise ATP stoichiometry. Scaling this method necessitates immobilized enzymes or microbial whole-cell systems to improve cost efficiency.
Industrial-Scale Fermentation
Industrial production employs genetically modified E. coli or S. cerevisiae strains engineered to overexpress fructose-1,6-bisphosphatase and alkaline phosphatase. These strains convert glucose to the phosphorylated intermediate via glycolytic pathways, followed by extracellular secretion into potassium-rich fermentation broth. The compound precipitates upon concentration and is purified via ion-exchange chromatography.
Table 2: Fermentation Process Metrics
| Metric | Value |
|---|---|
| Fermentation Duration | 72 hours |
| pH | 6.8–7.2 |
| Temperature | 30°C |
| Yield | 8–12 g/L |
| Purity (HPLC) | ≥95% |
Purification and Analytical Validation
Crude products are purified using a combination of ion-exchange chromatography (Dowex-50W resin) and size-exclusion chromatography. The tetrapotassium salt elutes at pH 8.5–9.0, separated from mono- and diphosphorylated byproducts. Final crystallization from ethanol-water mixtures yields a white crystalline solid.
Analytical validation includes:
-
NMR Spectroscopy : ³¹P NMR confirms phosphate group integration, while ¹H NMR verifies stereochemistry.
-
Mass Spectrometry : High-resolution ESI-MS matches the theoretical mass of 492.48 g/mol.
-
HPLC : Reverse-phase C18 columns with UV detection at 210 nm assess purity.
Challenges and Optimization Strategies
Key challenges include:
-
Racemization : Mitigated by low-temperature reactions and chiral catalysts.
-
Byproduct Formation : Addressed via gradient elution during chromatography.
-
Cost-Efficiency : Fermentation methods reduce reliance on synthetic enzymes.
Recent advancements focus on flow chemistry systems to enhance phosphorylation efficiency and reduce solvent waste .
Q & A
Q. How do phosphorylation site modifications affect its enzymatic recognition?
Q. What advanced techniques can track its metabolic fate in real-time cellular systems?
Q. How does its stereochemistry influence interactions with chiral binding pockets in proteins?
- Methodology : Employ molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., aldolases). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics of enantiomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
